molecular formula C9H9ClO4 B6279758 3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid CAS No. 81050-81-9

3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid

Cat. No.: B6279758
CAS No.: 81050-81-9
M. Wt: 216.6
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Description

3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, hydroxyl, and methyl groups

Properties

CAS No.

81050-81-9

Molecular Formula

C9H9ClO4

Molecular Weight

216.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound, followed by hydroxylation and methylation under controlled conditions. Specific reagents and catalysts are used to ensure the selective substitution of chlorine and hydroxyl groups at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl groups to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dihydroxy-3,6-dimethylbenzoic acid: Similar structure but lacks the chlorine atom.

    3-chloro-2,6-dihydroxy-4-methylbenzaldehyde: Contains a formyl group instead of a carboxylic acid group.

    4,6-dihydroxy-2,5-dimethylbenzoic acid: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of both chlorine and hydroxyl groups in 3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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